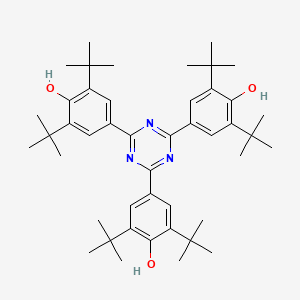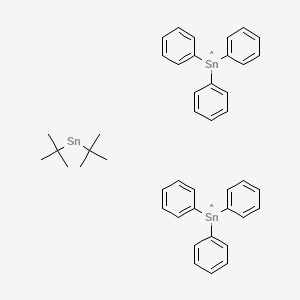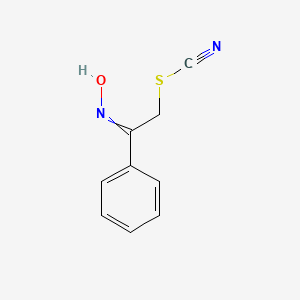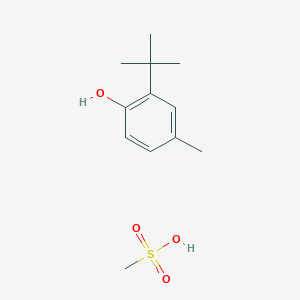
2-Tert-butyl-4-methylphenol;methanesulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It is a white to yellow-beige crystalline mass and is commonly used as a building block in various chemical syntheses . Methanesulfonic acid, on the other hand, is a strong organic acid with the formula CH3SO3H. When combined, these compounds can be used in various chemical reactions and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
2-Tert-butyl-4-methylphenol can be synthesized through the alkylation of p-cresol with isobutylene in the presence of an acid catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 50-100°C .
Industrial Production Methods
Industrial production of 2-tert-butyl-4-methylphenol involves the same alkylation process but on a larger scale. The reaction is carried out in large reactors with continuous monitoring of temperature and pressure to ensure optimal yield and purity .
化学反応の分析
Types of Reactions
2-Tert-butyl-4-methylphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: It can be reduced to form corresponding alcohols.
Substitution: It can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like bromine and chlorine are used for halogenation reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Alcohols
Substitution: Halogenated phenols
科学的研究の応用
2-Tert-butyl-4-methylphenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential antibacterial and antifouling properties.
Medicine: Studied for its potential use in drug development.
Industry: Used as an antioxidant in rubber and plastic industries to increase oxidation stability.
作用機序
The mechanism of action of 2-tert-butyl-4-methylphenol involves its ability to donate hydrogen atoms, thereby neutralizing free radicals. This antioxidant property is crucial in preventing oxidative damage in various applications. The molecular targets include reactive oxygen species and free radicals, which are neutralized through hydrogen atom transfer .
類似化合物との比較
Similar Compounds
- Butylated hydroxyanisole (BHA)
- Butylated hydroxytoluene (BHT)
- 2,6-Di-tert-butyl-4-methylphenol
Uniqueness
2-Tert-butyl-4-methylphenol is unique due to its specific structure, which provides a balance between hydrophobic and hydrophilic properties. This makes it particularly effective as an antioxidant in various industrial applications .
特性
CAS番号 |
103059-07-0 |
|---|---|
分子式 |
C12H20O4S |
分子量 |
260.35 g/mol |
IUPAC名 |
2-tert-butyl-4-methylphenol;methanesulfonic acid |
InChI |
InChI=1S/C11H16O.CH4O3S/c1-8-5-6-10(12)9(7-8)11(2,3)4;1-5(2,3)4/h5-7,12H,1-4H3;1H3,(H,2,3,4) |
InChIキー |
DJZQVAWMAIQYHS-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)O)C(C)(C)C.CS(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



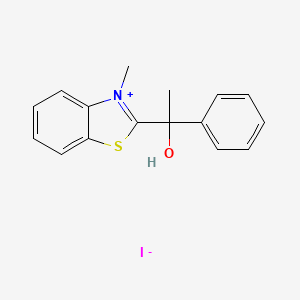
![2-Bromo-2-methyl-N-(trimethylsilyl)-3-[(trimethylsilyl)oxy]propanamide](/img/structure/B14320293.png)
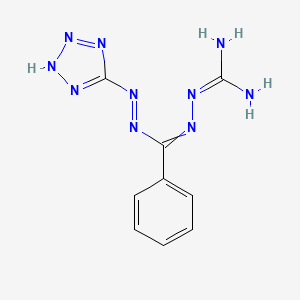
![5-[(3,4-Dimethoxy-5-propylphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B14320315.png)

![Ethyl 2-[1-(hydroxyamino)ethylidene]hydrazine-1-carboxylate](/img/structure/B14320321.png)
![Dimethyl[3-(3-phenoxyphenyl)propyl]phenylsilane](/img/structure/B14320323.png)
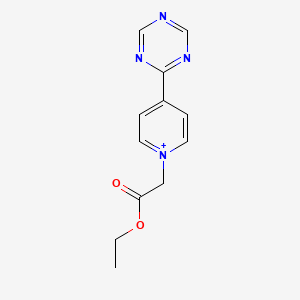
![Silane, trimethyl[(1-methylene-2-heptynyl)oxy]-](/img/structure/B14320330.png)
